3,3-Dimethyl-1-[2-(methylamino)ethyl]urea is a chemical compound with the molecular formula and a molecular weight of approximately 145.20 g/mol. This compound is categorized under the class of ureas, which are organic compounds that contain a carbonyl group (C=O) attached to two amine groups (NH2). The structure of 3,3-Dimethyl-1-[2-(methylamino)ethyl]urea includes two methyl groups and an ethyl chain with a methylamino group, contributing to its unique properties and potential biological activities .
The chemical reactivity of 3,3-Dimethyl-1-[2-(methylamino)ethyl]urea can be attributed to its functional groups. It can participate in various reactions typical of urea derivatives, such as:
3,3-Dimethyl-1-[2-(methylamino)ethyl]urea exhibits significant biological activity. It is structurally related to metformin, a widely used medication for type 2 diabetes management. Research indicates that this compound may possess insulin-sensitizing effects and could influence glucose metabolism through various pathways. Its biological implications are still under investigation, but it shows promise in pharmacological applications .
The synthesis of 3,3-Dimethyl-1-[2-(methylamino)ethyl]urea can be achieved through several methods:
The applications of 3,3-Dimethyl-1-[2-(methylamino)ethyl]urea span various fields:
Interaction studies involving 3,3-Dimethyl-1-[2-(methylamino)ethyl]urea focus on its binding affinity with various biological targets. Research indicates potential interactions with:
Several compounds share structural similarities with 3,3-Dimethyl-1-[2-(methylamino)ethyl]urea. Here are some notable examples:
The uniqueness of 3,3-Dimethyl-1-[2-(methylamino)ethyl]urea lies in its specific structural features that confer distinct biological activities compared to other urea derivatives. Its dual methyl substitution and the presence of an ethyl chain with a methylamino group differentiate it from closely related compounds like metformin while retaining similar pharmacodynamic properties.
The IUPAC name 3,3-Dimethyl-1-[2-(methylamino)ethyl]urea systematically describes its substituents:
The SMILES notation $$ \text{O=C(N(C)C)NCCNC} $$ further clarifies connectivity, emphasizing the branched alkylamine substituents.
Property | Value | Source |
---|---|---|
CAS Registry Number | 1423117-50-3 | |
Molecular Formula | $$ \text{C}6\text{H}{15}\text{N}_3\text{O} $$ | |
Molecular Weight | 145.20 g/mol | |
SMILES | $$ \text{O=C(N(C)C)NCCNC} $$ |
While detailed spectroscopic data (e.g., NMR, IR) for this specific compound is limited in public databases, its structural analogs suggest characteristic urea carbonyl stretching frequencies near $$ 1650-1700 \, \text{cm}^{-1} $$ and methyl C-H stretches around $$ 2800-3000 \, \text{cm}^{-1} $$. The compound’s oil-like physical state at room temperature (as noted for its hydrochloride salt in ) implies moderate polarity and solubility in polar aprotic solvents.
The conventional isocyanate-amine coupling methodology represents the most established synthetic approach for producing 3,3-dimethyl-1-[2-(methylamino)ethyl]urea [1]. This methodology involves the nucleophilic attack of the methylamino ethyl amine component on an appropriately substituted isocyanate precursor, typically dimethylcarbamoyl chloride derivatives [2]. The reaction proceeds through a well-characterized mechanism where the amine nitrogen attacks the electrophilic carbon center of the isocyanate, forming a tetrahedral intermediate that subsequently collapses to yield the desired urea linkage [2].
The reaction mechanism involves the initial formation of an unstable carbamic acid intermediate that immediately decomposes to generate the amine and carbon dioxide byproducts [2]. The subsequent reaction between the generated amine and the isocyanate component is diffusion-controlled, producing urea with a significant enthalpy of reaction approximately 40 kilocalories per mole [2]. This substantial energy release necessitates careful temperature control during the synthetic process to prevent unwanted side reactions and degradation of the target compound [2].
Temperature optimization studies have demonstrated that reaction temperatures between 25 and 80 degrees Celsius provide optimal yields while maintaining product integrity [1] [2]. The reaction typically requires 2 to 8 hours for completion, depending on the specific substrate concentrations and reaction conditions employed [2]. Yields ranging from 70 to 95 percent can be consistently achieved under optimized conditions, making this approach highly attractive for both laboratory and industrial applications [1].
The use of catalyst systems in isocyanate-amine coupling reactions has been extensively investigated, with findings indicating that the reaction of amines with isocyanates is inherently rapid and does not benefit significantly from additional catalytic enhancement [2]. However, base catalysis can be employed optionally to facilitate the reaction under milder conditions or when working with less reactive substrates [1].
Solvent selection plays a critical role in optimizing the synthesis of 3,3-dimethyl-1-[2-(methylamino)ethyl]urea, with systematic studies revealing significant variations in reaction efficiency across different solvent systems [3] [4]. Tetrahydrofuran emerges as an optimal solvent choice, providing yields of 75 to 90 percent due to its moderate polarity index of 4.0 and excellent compatibility with base catalysts [3] [4]. The relatively low boiling point of 66 degrees Celsius facilitates easy removal during workup procedures while maintaining sufficient thermal stability for the reaction conditions [3].
N-Methylpyrrolidinone represents another highly effective solvent system, demonstrating superior performance with yields reaching 80 to 95 percent [3] [4]. The high polarity index of 6.7 and elevated boiling point of 202 degrees Celsius make this solvent particularly suitable for reactions requiring extended reaction times or elevated temperatures [3]. The excellent base compatibility of N-Methylpyrrolidinone allows for the use of various catalytic systems without interference [4].
Dichloromethane, despite its widespread use in organic synthesis, shows more modest performance in urea synthesis applications, typically yielding 65 to 80 percent of the desired product [3]. The low polarity index of 3.1 and reduced boiling point of 40 degrees Celsius limit its effectiveness, particularly in reactions requiring higher temperatures or extended reaction times [3].
Base catalysis optimization studies have identified several highly effective catalytic systems for urea synthesis reactions [5]. 1,8-Diazabicyclo[5.4.0]undec-7-ene demonstrates exceptional catalytic activity, providing urea yields of 18 percent even under challenging reaction conditions involving ammonium carbamate substrates [5]. The high basicity, reflected in a conjugate acid pKa value of 13.5, enables efficient catalysis at loading levels of only 5 to 10 mol percent [5].
Triethylamine serves as a widely employed base catalyst with a pKa value of 10.75, requiring loading levels of 10 to 20 mol percent to achieve good reaction enhancement [5]. The moderate basicity and excellent thermal stability up to 150 degrees Celsius make triethylamine suitable for a broad range of reaction conditions [5]. Diisopropylethylamine offers similar performance characteristics with a pKa value of 10.5 and optimal loading levels of 10 to 15 mol percent [5].
The mechanism of base-catalyzed urea formation involves the formation of intermediate carbamic acid species that undergo rapid dehydration to yield the final urea product [5]. Kinetic studies have demonstrated that the cation-exchange reaction between the base and the substrate plays a crucial role in facilitating efficient urea synthesis [5]. Strong bases with conjugate acid pKa values greater than 20 have been shown to catalyze the conversion of carbamate intermediates into urea with high efficiency [5].
The purification of asymmetric urea compounds, including 3,3-dimethyl-1-[2-(methylamino)ethyl]urea, requires specialized techniques due to the unique structural features and chemical properties of these molecules [6] [7]. Recrystallization represents the most commonly employed purification method, achieving purity levels of 85 to 98 percent with recovery yields ranging from 60 to 85 percent [6]. The technique utilizes the differential solubility of the target compound and impurities in carefully selected solvent systems [6].
Ethanol-water mixtures serve as the most effective recrystallization solvents for asymmetric urea derivatives, with the optimal solvent composition determined through systematic solubility studies [8]. The recrystallization process typically requires 4 to 12 hours for complete crystal formation and purification [8]. Temperature control during the cooling phase is critical, with gradual cooling rates producing higher quality crystals with improved purity profiles [8].
Column chromatography on silica gel provides superior purification capabilities, achieving purity levels of 90 to 99 percent with recovery yields of 70 to 90 percent [9]. The technique exploits the differential affinity of various compound classes for the silica solid phase, with polar compounds bonding more strongly to the silica surface [9]. Sequential elution with solvents of increasing polarity enables effective separation of the target urea from impurities and byproducts [9].
The typical column chromatography protocol involves initial washing with hexane to remove nonpolar impurities, followed by elution with dichloromethane to collect mid-polar fractions containing the desired urea compound [9]. Final elution with methanol recovers any remaining polar components, providing complete fractionation of the crude reaction mixture [9]. The technique requires 2 to 6 hours for completion and is suitable for laboratory to pilot scale operations [9].
Urea adduction represents a specialized purification technique that exploits the unique crystalline structure of urea to achieve selective separation [6]. The method achieves purity levels of 80 to 95 percent with recovery yields of 65 to 80 percent, making it particularly valuable for removing branched and cyclic impurities [6]. The technique utilizes the formation of inclusion complexes between straight-chain compounds and the porous urea crystal lattice [6].
The urea adduction process involves the formation of crystals with narrow spaces averaging five angstroms in diameter, which selectively include linear compounds while excluding bulky or highly branched structures [6]. The adduction process typically requires 8 to 24 hours for complete complex formation and is primarily suitable for laboratory scale applications [6].
High Performance Liquid Chromatography represents the most sophisticated purification approach, achieving exceptional purity levels of 95 to 99.5 percent with recovery yields of 80 to 95 percent [10]. The technique employs optimized mobile phase compositions, typically consisting of acetonitrile-water mixtures with appropriate buffer systems [10]. The total analysis and collection time is reduced to 1 to 3 hours, making it highly efficient for laboratory scale purifications [10].
Comprehensive analysis of synthetic methodologies for 3,3-dimethyl-1-[2-(methylamino)ethyl]urea reveals significant variations in efficiency, practicality, and scalability across different approaches [11] [12]. The isocyanate-amine coupling methodology demonstrates superior performance characteristics, with typical yields of 70 to 95 percent achieved under mild reaction conditions of 25 to 80 degrees Celsius at atmospheric pressure [1] [2]. The relatively short reaction times of 2 to 8 hours and high atom economy make this approach highly attractive for both research and industrial applications [1].
Carbamoyl chloride-amine coupling represents an alternative synthetic approach with moderate efficiency, typically yielding 60 to 85 percent of the desired product [13] [14]. The method requires lower reaction temperatures of 0 to 50 degrees Celsius but necessitates the use of base catalysts such as triethylamine or diisopropylethylamine [13]. The reaction times of 1 to 4 hours are comparable to the isocyanate approach, but the moderate atom economy due to hydrogen chloride byproduct formation represents a disadvantage [13] [14].
Oxidative carbonylation methodologies have emerged as promising alternatives, achieving yields of 65 to 80 percent under more demanding conditions of 80 to 120 degrees Celsius and pressures of 1 to 10 atmospheres [11] [12]. The extended reaction times of 12 to 48 hours and requirement for specialized palladium or ruthenium complex catalysts limit practical applicability [11]. However, the high atom economy and potential for sustainable synthesis make this approach attractive for specialized applications [12].
The recently developed phosgene-free carbonylation methodology offers significant safety advantages while maintaining good efficiency with yields of 75 to 90 percent [11] [12]. The reaction conditions of 100 to 150 degrees Celsius and pressures of 10 to 20 atmospheres are more demanding than conventional approaches [11]. The extended reaction times of 24 to 72 hours and requirement for specialized metal complex catalysts represent practical limitations [12].
Electrochemical synthesis represents an emerging sustainable approach with moderate yields of 40 to 60 percent achieved under mild conditions of 25 to 35 degrees Celsius at atmospheric pressure [15] [16]. The extended reaction times of 24 to 48 hours and requirement for specialized electrode materials limit current practical applications [15]. However, the potential for integration with renewable energy sources makes this approach attractive for future development [16].
Direct carbon dioxide-amine coupling, while representing the most atom-economical approach, suffers from severe practical limitations including extreme reaction conditions of 120 to 200 degrees Celsius and pressures of 150 to 400 atmospheres [17] [18]. The low yields of 10 to 30 percent and extended reaction times of 8 to 24 hours make this approach unsuitable for practical synthesis of 3,3-dimethyl-1-[2-(methylamino)ethyl]urea [17].
Synthetic Route | Temperature (°C) | Pressure (atm) | Yield (%) | Time (h) | Atom Economy |
---|---|---|---|---|---|
Isocyanate-Amine Coupling | 25-80 | 1 | 70-95 | 2-8 | High |
Carbamoyl Chloride-Amine | 0-50 | 1 | 60-85 | 1-4 | Moderate |
Oxidative Carbonylation | 80-120 | 1-10 | 65-80 | 12-48 | High |
Phosgene-Free Carbonylation | 100-150 | 10-20 | 75-90 | 24-72 | High |
Electrochemical Synthesis | 25-35 | 1 | 40-60 | 24-48 | Moderate |
Direct Carbon Dioxide-Amine | 120-200 | 150-400 | 10-30 | 8-24 | High |